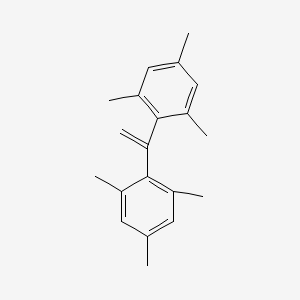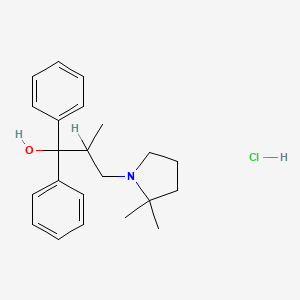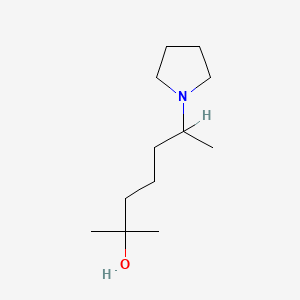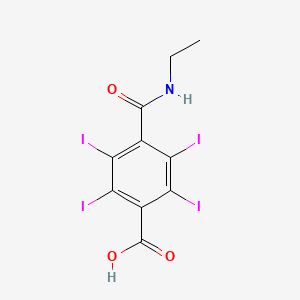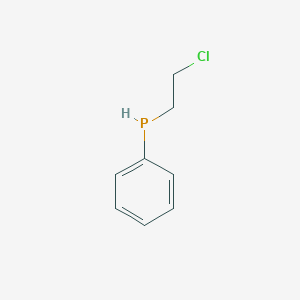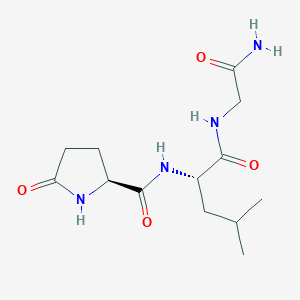
5-Oxo-L-prolyl-L-leucylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-L-prolyl-L-leucylglycinamide is a synthetic peptide compound It is composed of three amino acids: 5-oxo-L-proline, L-leucine, and glycinamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-L-prolyl-L-leucylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acid reacts with the amine group of the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
5-Oxo-L-prolyl-L-leucylglycinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation and Reduction: Modifying specific amino acid residues within the peptide.
Substitution: Replacing specific amino acids or functional groups within the peptide.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like sodium borohydride or dithiothreitol.
Major Products Formed
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation and Reduction: Modified peptides with altered functional groups.
Aplicaciones Científicas De Investigación
5-Oxo-L-prolyl-L-leucylglycinamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and drugs.
Mecanismo De Acción
The mechanism of action of 5-Oxo-L-prolyl-L-leucylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific context of its application.
Comparación Con Compuestos Similares
Similar Compounds
5-Oxo-L-proline: A precursor in the synthesis of 5-Oxo-L-prolyl-L-leucylglycinamide.
L-leucylglycinamide: Another peptide with similar structural features.
Uniqueness
This compound is unique due to its specific sequence and the presence of the 5-oxo-L-proline residue. This gives it distinct chemical and biological properties compared to other peptides.
Propiedades
Número CAS |
39705-61-8 |
|---|---|
Fórmula molecular |
C13H22N4O4 |
Peso molecular |
298.34 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H22N4O4/c1-7(2)5-9(12(20)15-6-10(14)18)17-13(21)8-3-4-11(19)16-8/h7-9H,3-6H2,1-2H3,(H2,14,18)(H,15,20)(H,16,19)(H,17,21)/t8-,9-/m0/s1 |
Clave InChI |
WIDQRRFLNXDVGE-IUCAKERBSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCC(=O)N1 |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


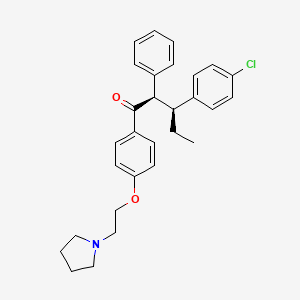
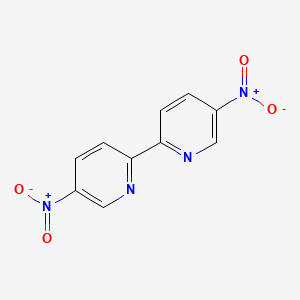
![8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene](/img/structure/B14681573.png)
![4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine](/img/structure/B14681584.png)
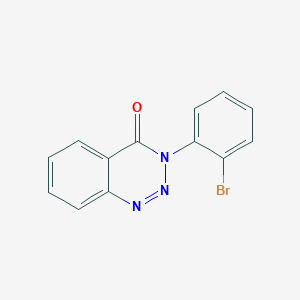
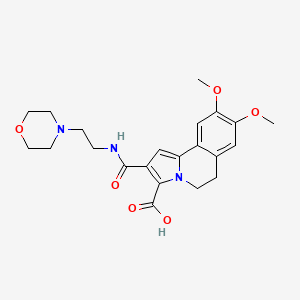
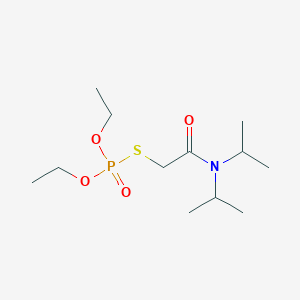
![4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-](/img/structure/B14681636.png)
